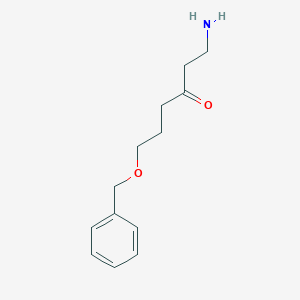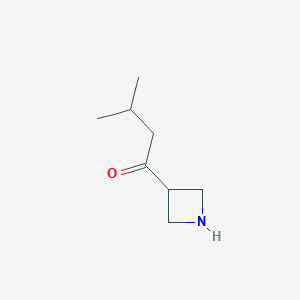![molecular formula C6H10ClN3O2S B13166030 [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13166030.png)
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The methanesulfonyl chloride group attached to the triazole ring makes this compound highly reactive and useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride typically involves the reaction of 1-(Propan-2-yl)-1H-1,2,3-triazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high throughput and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Typical reaction conditions involve solvents such as dichloromethane, acetonitrile, and toluene, with temperatures ranging from -20°C to 80°C depending on the specific reaction.
Major Products Formed
The major products formed from reactions involving this compound include substituted triazoles, sulfonamides, and other derivatives that retain the triazole core structure.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and versatility.
Biology
In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. The methanesulfonyl chloride group can react with amino or hydroxyl groups in biomolecules, enabling the study of protein function and interactions.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the functionalization of polymers and the creation of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The triazole ring can also interact with various molecular targets, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Propan-2-yl)-1H-1,2,3-triazole: Lacks the methanesulfonyl chloride group, making it less reactive.
Methanesulfonyl chloride: Does not contain the triazole ring, limiting its applications in triazole-based chemistry.
1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide: Similar structure but with a sulfonamide group instead of methanesulfonyl chloride.
Uniqueness
The uniqueness of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride lies in its combination of the triazole ring and the methanesulfonyl chloride group. This combination imparts both reactivity and versatility, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H10ClN3O2S |
|---|---|
Molekulargewicht |
223.68 g/mol |
IUPAC-Name |
(1-propan-2-yltriazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H10ClN3O2S/c1-5(2)10-3-6(8-9-10)4-13(7,11)12/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
GFLQVZDBNVMIGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(N=N1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


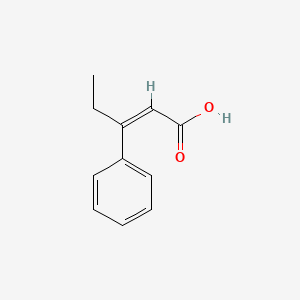
![4-[(3,5-Dichloropyridin-2-YL)oxy]aniline](/img/structure/B13165955.png)
![3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13165959.png)
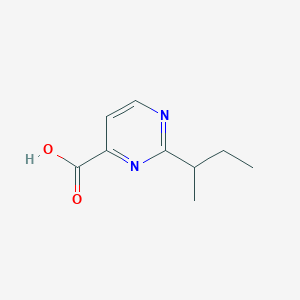
![Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165975.png)

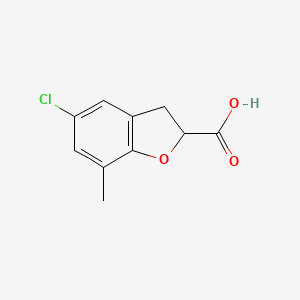

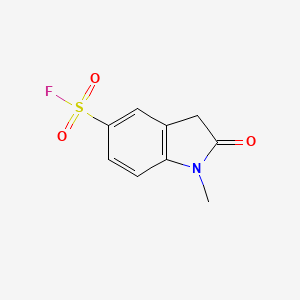
![2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13166005.png)
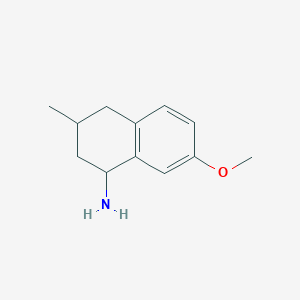
![4-[1-(Cyclopropylamino)ethyl]benzonitrile](/img/structure/B13166019.png)
